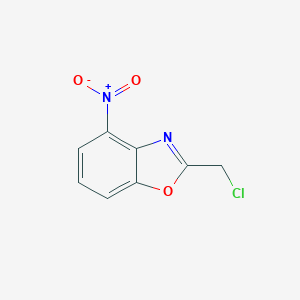

2-(Chloromethyl)-4-nitro-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWKRGSOUYVHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433777 | |

| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143708-26-3 | |

| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)-4-nitro-1,3-benzoxazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole

Foreword: A Chemist's Perspective on a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and potential for diversification. This compound is a compound that exemplifies these qualities. It is not merely a collection of atoms, but a carefully arranged scaffold featuring three distinct points of chemical interest: the stable aromatic benzoxazole core, a highly reactive electrophilic chloromethyl group, and an electron-withdrawing nitro group that can be chemically transformed.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of data to provide a deeper understanding of why this molecule behaves as it does and how its unique properties can be harnessed. We will explore its core reactivity, provide validated protocols for its key transformations, and discuss its strategic application in the synthesis of novel molecular entities.

Core Chemical and Physical Profile

A foundational understanding begins with the compound's basic properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting reaction kinetics.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-(Chloromethyl)-4-nitrobenzoxazole; 2-(Chloromethyl)-4-nitrobenzo[d]oxazole | [1] |

| CAS Number | 143708-26-3 | [1] |

| Molecular Formula | C₈H₅ClN₂O₃ | [1] |

| Molecular Weight | 212.59 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 336.2 ± 22.0 °C (Predicted) | [1] |

| Density | 1.528 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -4.29 ± 0.30 (Predicted) | [1] |

Chemical Structure:

A Trifecta of Reactivity: Analyzing the Functional Groups

The utility of this compound stems from the interplay of its three key functional regions. Understanding the individual contribution of each is paramount to exploiting this molecule's synthetic potential.

The Benzoxazole Core: A Stable Aromatic Foundation

The benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds.[2][3] Its aromaticity confers significant stability, making the core itself relatively unreactive under common synthetic conditions.[2] This stability is crucial, as it allows for selective chemical modifications at the more reactive peripheral groups without degradation of the central ring structure.

The Chloromethyl Group (-CH₂Cl): The Primary Reactive Site

The chloromethyl group at the 2-position is the molecule's primary electrophilic center. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to attack by nucleophiles. This functionality is the gateway to a vast array of derivatives.

Causality of Reactivity: This group functions as a potent alkylating agent, primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][5] The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is often optimal as it solvates the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus maximizing its reactivity.

Caption: Workflow for nucleophilic substitution.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

-

Expertise & Causality: Anhydrous conditions are critical to prevent hydrolysis of the chloromethyl group. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

-

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension for 10 minutes.

-

Expertise & Causality: K₂CO₃ is a mild, insoluble base that will neutralize the HCl formed in situ if any side reactions occur, and more importantly, will deprotonate the piperidinium salt that forms, regenerating the free amine nucleophile. Using a solid base simplifies purification.

-

-

Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add piperidine (1.2 eq) dropwise over 5 minutes.

-

Expertise & Causality: A slight excess of the nucleophile ensures the reaction goes to completion. Addition at 0 °C helps to control any initial exotherm.

-

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Trustworthiness: TLC is a self-validating checkpoint. A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material.

-

-

Aqueous Work-up: Once complete, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.

-

Expertise & Causality: This step removes the water-soluble DMF and inorganic salts.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Protocol: Reduction of the Nitro Group

This protocol describes a common and reliable method for converting the nitro group to a primary amine.

Objective: To reduce the nitro group of a derivative (e.g., the product from 3.1) to an amine using tin(II) chloride.

Diagram of Workflow:

Caption: Workflow for nitro group reduction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-nitro-benzoxazole starting material (1.0 eq) in ethanol (EtOH).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

-

Expertise & Causality: SnCl₂ is a classic and effective reducing agent for aromatic nitro groups. A significant excess is used to ensure the reaction proceeds to completion.

-

-

Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC.

-

Trustworthiness: The resulting amine will be significantly more polar than the starting nitro compound, showing a much lower Rf on the TLC plate.

-

-

Work-up and Basification: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the solution is basic (pH > 8) and effervescence ceases.

-

Expertise & Causality: Basification is crucial. It neutralizes the acidic reaction medium and precipitates tin salts as tin hydroxides, which can then be removed.

-

-

Filtration and Extraction: The resulting mixture is often a thick emulsion. Filter the entire mixture through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired 4-amino-benzoxazole derivative, which is often pure enough for the next step.

Strategic Role in Drug Discovery

The true power of this compound lies in its capacity as a divergent scaffold. The two distinct reactive sites allow for a logical and efficient exploration of chemical space, which is the cornerstone of modern lead optimization in drug discovery.

Caption: Use as a scaffold for library synthesis.

This divergent approach allows for the rapid generation of hundreds of unique analogues from a single, readily accessible starting material. By first varying the nucleophile that displaces the chloride and then subsequently modifying the amine derived from the nitro group, researchers can systematically probe the structure-activity relationship (SAR) of a new chemical series.

Safety and Handling

Given its chemical structure, this compound must be handled with appropriate care. While specific toxicological data is limited, its properties as an alkylating agent and its relation to other hazardous nitroaromatics and chlorinated compounds warrant a cautious approach. [6][7]

-

Hazard Class: Should be treated as harmful if swallowed, a skin irritant/corrosive, and a substance that can cause serious eye damage. [6][7]* Handling:

-

Always use in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid all contact with skin and eyes.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (nitrile is a suitable choice).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, alcohols, and amines. [6]

References

- Bull, J. A., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace. [Link]

- 5-Chloro-2-(chloromethyl)-1,3-benzoxazole - Safety and Hazards. PubChem. [Link]

- Benzoxazole. Wikipedia. [Link]

- Wang, Y., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv

- Nucleophilic Substitution Reactions (Summary). Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 143708-26-3 [amp.chemicalbook.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Chloromethyl)-4-nitro-1,3-benzoxazole CAS number 143708-26-3

An In-depth Technical Guide to 2-(Chloromethyl)-4-nitro-1,3-benzoxazole (CAS 143708-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 143708-26-3), a heterocyclic compound with significant potential in biochemical and pharmacological research. The document elucidates its core chemical properties, synthesis, and mechanism of action as a reactive probe. Detailed, field-proven protocols for its application in protein labeling and as a potential covalent inhibitor are presented. This guide is intended to serve as a foundational resource for researchers aiming to leverage the unique reactivity of this molecule in their experimental designs. We delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. All claims are supported by authoritative references, and key workflows are visualized for enhanced clarity.

Introduction: Unveiling a Reactive Chemical Tool

This compound is a substituted benzoxazole derivative characterized by two key functional groups that dictate its utility in biological research: a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group at the 4-position. The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently associated with a wide array of biological activities. However, the specific combination of the chloromethyl and nitro substituents transforms this particular molecule into a potent electrophilic probe.

The primary utility of this compound stems from the reactivity of the chloromethyl group, which acts as an alkylating agent. This enables it to form stable covalent bonds with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. The nitro group, in turn, modulates the reactivity of the molecule and can serve as a useful spectroscopic handle. This guide will explore the synthesis, reactivity, and practical applications of this compound as a tool for protein modification, labeling, and potential targeted inhibition.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application.

Core Chemical Attributes

| Property | Value | Source |

| CAS Number | 143708-26-3 | |

| Molecular Formula | C8H5ClN2O3 | |

| Molecular Weight | 212.59 g/mol | |

| Appearance | Pale yellow to yellow crystalline powder | |

| Purity | Typically >95% |

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the condensation of a substituted o-aminophenol with a derivative of chloroacetic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Protocol Outline:

-

Acylation: 2-Amino-3-nitrophenol is reacted with chloroacetyl chloride in an appropriate solvent (e.g., dichloromethane or ethyl acetate) in the presence of a base (e.g., triethylamine) to form the N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide intermediate. The base is crucial to neutralize the HCl byproduct.

-

Cyclization: The intermediate amide is then subjected to cyclodehydration to form the benzoxazole ring. This is typically achieved by heating with a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step must be performed under anhydrous conditions to prevent hydrolysis of the reagents and intermediates.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Mechanism of Action: A Targeted Electrophile

The scientific utility of this compound is anchored in its mechanism as an electrophilic alkylating agent. The chlorine atom on the methyl group is a good leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles.

Covalent Modification of Cysteine Residues

In a biological context, the most prominent nucleophiles are the side chains of amino acid residues. The thiol group (-SH) of cysteine is a particularly strong nucleophile at physiological pH, making it the primary target for this compound.

Caption: Mechanism of covalent labeling of a protein cysteine residue.

The electron-withdrawing nature of the 4-nitro-1,3-benzoxazole ring system further enhances the electrophilicity of the chloromethyl carbon, increasing the rate of this Sɴ2 reaction. This targeted reactivity allows for the specific labeling of cysteine residues, which can be exploited in various proteomic and biochemical assays.

Applications in Research and Development

The ability to covalently modify proteins makes this compound a versatile tool.

Cysteine-Specific Protein Labeling

This is a primary application. By attaching a tag (like a fluorophore or biotin) to the benzoxazole core, or by using the inherent properties of the nitro group, researchers can selectively label proteins on cysteine residues.

Experimental Workflow for Protein Labeling:

Caption: Standard workflow for covalent labeling of a target protein.

Detailed Protocol: Labeling of a Purified Protein

-

Protein Preparation: Prepare the target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). If the protein has disulfide bonds that are not the target of labeling, ensure they remain oxidized. If targeting all cysteines, the protein may need to be denatured and reduced first with an agent like DTT, which must then be removed prior to labeling.

-

Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the reagent to the protein solution. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding a small molecule thiol, such as DTT or L-cysteine, to a final concentration of 10-50 mM to scavenge any unreacted reagent.

-

Purification: Remove the excess reagent and byproduct by size-exclusion chromatography, dialysis, or buffer exchange spin columns.

-

Validation: Confirm labeling by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the benzoxazole moiety (177.53 Da after loss of HCl) will confirm successful covalent modification.

Irreversible Enzyme Inhibition

If the labeled cysteine residue is critical for an enzyme's catalytic activity (e.g., in the active site of a cysteine protease), the covalent modification will result in irreversible inhibition. This makes the compound a useful tool for studying enzyme function and for developing potential therapeutic agents.

Trustworthiness of the Protocol: The inclusion of a quenching step (Step 4) is critical for self-validation. It ensures that any observed effect is due to the covalent modification that occurred during the incubation period and not from non-specific interactions of residual reagent in downstream assays. Mass spectrometry analysis (Step 6) provides direct, unambiguous evidence of the covalent adduct.

Data Interpretation and Considerations

-

Specificity: While highly reactive towards thiols, some reactivity with other nucleophilic residues (e.g., lysine, histidine) may occur, especially at higher pH or with prolonged incubation times. Mass spectrometry can be used to map the exact site(s) of modification.

-

Stoichiometry: The degree of labeling can be controlled by modulating the molar excess of the reagent, reaction time, and temperature.

-

Solubility: As an organic molecule, it has limited aqueous solubility. Using a co-solvent like DMSO is necessary, but the final concentration of DMSO in the reaction should typically be kept below 5% (v/v) to avoid protein denaturation.

Conclusion

This compound is a potent and versatile chemical probe. Its well-defined mechanism of action as a cysteine-reactive electrophile provides a rational basis for its application in protein labeling, proteomics, and as a scaffold for the design of irreversible inhibitors. The protocols and insights provided in this guide offer a robust framework for researchers to harness the capabilities of this reagent, enabling deeper investigations into protein structure, function, and interaction.

References

- This compound CAS 143708-26-3, BLD Pharmatech. URL: https://www.bldpharm.com/products/143708-26-3.html

- This compound, A2B Chem. URL: https://www.a2bchem.com/product/a2b13708263

- 2-(Chloromethyl)-4-nitrobenzoxazole, ChemScence. URL: https://www.chemscene.com/products/2-Chloromethyl-4-nitrobenzoxazole.html

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds, particularly those containing the benzoxazole moiety, represent a cornerstone of innovation. Their inherent structural rigidity, coupled with diverse opportunities for functionalization, renders them privileged scaffolds in the design of novel therapeutic agents. The title compound, 2-(chloromethyl)-4-nitro-1,3-benzoxazole, is a bespoke chemical entity poised for significant utility in synthetic chemistry and drug development. The presence of a reactive chloromethyl group and a nitro functionality on the benzoxazole core provides two distinct handles for further chemical elaboration, making it a valuable building block for creating libraries of complex molecules. This guide, intended for the discerning researcher and scientist, provides a comprehensive overview of the synthetic pathway to this important intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

I. Conceptual Framework: A Two-Stage Synthetic Strategy

The synthesis of this compound is most logically approached through a two-stage process. This strategy hinges on the initial formation of a key precursor, 2-amino-3-nitrophenol, followed by a one-pot reaction involving chloroacetylation and subsequent intramolecular cyclization to yield the target benzoxazole. This approach is both convergent and efficient, maximizing yield while minimizing purification steps.

Caption: Overall synthetic strategy for this compound.

II. The Cornerstone: Synthesis of 2-Amino-3-nitrophenol

The journey to our target molecule begins with the synthesis of the crucial precursor, 2-amino-3-nitrophenol. This ortho-aminophenol derivative, with its specific substitution pattern, is the architectural foundation upon which the benzoxazole ring will be constructed. While several synthetic routes to aminophenols exist, a common and reliable method involves the selective nitration of a protected aminophenol, followed by deprotection.

Protocol 1: Synthesis of 2-Amino-3-nitrophenol

This protocol is adapted from established methods for the synthesis of substituted aminophenols.

Step 1: Acetylation of 2-Aminophenol

The initial step involves the protection of the amino group of 2-aminophenol as an acetamide. This is a critical maneuver to direct the subsequent nitration to the desired position and to prevent unwanted side reactions.

-

Materials: 2-Aminophenol, Acetic Anhydride, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring. An exothermic reaction is expected.

-

Heat the reaction mixture to reflux for 1-2 hours to ensure complete acetylation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

The N-(2-hydroxyphenyl)acetamide will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Nitration of N-(2-hydroxyphenyl)acetamide

With the amino group protected, the aromatic ring is now activated for electrophilic nitration. The directing effects of the hydroxyl and acetamido groups will favor nitration at the positions ortho and para to the hydroxyl group. Careful control of reaction conditions is necessary to achieve selective nitration at the 3-position.

-

Materials: N-(2-hydroxyphenyl)acetamide, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add N-(2-hydroxyphenyl)acetamide to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for several hours. The reaction should be closely monitored by TLC to prevent over-nitration.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

-

The nitrated product, N-(2-hydroxy-6-nitrophenyl)acetamide, will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

Step 3: Hydrolysis of N-(2-hydroxy-6-nitrophenyl)acetamide

The final step in the precursor synthesis is the deprotection of the amino group by hydrolysis of the acetamide.

-

Materials: N-(2-hydroxy-6-nitrophenyl)acetamide, Hydrochloric Acid (or Sulfuric Acid).

-

Procedure:

-

Suspend the N-(2-hydroxy-6-nitrophenyl)acetamide in dilute hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 2-amino-3-nitrophenol.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-3-nitrophenol.

-

III. The Main Event: Synthesis of this compound

With the precursor in hand, the construction of the benzoxazole ring can proceed. This is achieved through a one-pot reaction that involves the N-chloroacetylation of 2-amino-3-nitrophenol, followed by an intramolecular cyclodehydration.

Reaction Mechanism

The reaction proceeds in two key steps:

-

N-Chloroacetylation: The amino group of 2-amino-3-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of the intermediate, N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide.

-

Intramolecular Cyclodehydration: Under the influence of a dehydrating agent or heat, the hydroxyl group of the intermediate attacks the carbonyl carbon of the chloroacetamide moiety. This is followed by the elimination of a water molecule to form the benzoxazole ring.

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole

Foreword: Unraveling the Therapeutic Potential of a Multifunctional Scaffold

For researchers, scientists, and drug development professionals, the benzoxazole nucleus represents a privileged scaffold, consistently appearing in compounds with a wide array of biological activities.[1][2][3] Its derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer agents.[1] This guide delves into the specific chemical attributes of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole to propose a putative mechanism of action, drawing upon the established roles of its key functional groups. The presence of a reactive chloromethyl group and a bioreducible nitro group on the benzoxazole core suggests a dual mechanism, priming it as a candidate for further investigation, particularly in the context of oncology.

The Benzoxazole Core: A Foundation for Diverse Bioactivity

The benzoxazole moiety, an isostere of naturally occurring nucleic bases, provides a rigid framework that can readily interact with biological macromolecules.[2] This inherent bio-compatibility has been exploited to develop a multitude of pharmacologically active compounds. The specific substitutions on the benzoxazole ring system dramatically influence the compound's biological profile, leading to a diverse range of therapeutic applications.

Deconstructing the Key Functional Groups: A Dual-Pronged Mechanistic Hypothesis

The therapeutic potential of this compound likely arises from the synergistic action of its two key functional groups: the 2-(chloromethyl) group and the 4-nitro group.

The Chloromethyl Group: An Alkylating Warhead

The chloromethyl group is a classic electrophilic moiety, rendering the compound a potential alkylating agent. Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on biologically important molecules, most notably DNA. This can lead to DNA damage, cross-linking, and strand breaks, ultimately triggering apoptosis.

Putative Alkylation Mechanism:

The lone pair of electrons on the nitrogen atom of a DNA base (e.g., N7 of guanine) can attack the electron-deficient carbon of the chloromethyl group in an SN2 reaction, displacing the chloride ion and forming a stable covalent bond. This alkylation can disrupt DNA replication and transcription, leading to cell cycle arrest and cell death.

Caption: Putative SN2 mechanism of DNA alkylation by this compound.

The Nitro Group: A Hypoxia-Activated Prodrug Moiety

The presence of a nitro group is particularly significant in the context of cancer therapy. Many solid tumors contain regions of low oxygen tension (hypoxia). The nitro group of this compound can undergo bioreduction under hypoxic conditions, a process catalyzed by nitroreductase enzymes that are often upregulated in cancer cells.[4][5] This reduction generates reactive nitroso and hydroxylamine intermediates, and ultimately an amino group. These reactive species can induce cellular damage through the generation of reactive oxygen species (ROS) and by cross-linking cellular macromolecules.

This hypoxia-selective activation offers a therapeutic window, as the drug would be preferentially activated in the tumor microenvironment, sparing healthy, well-oxygenated tissues.[4]

Caption: Hypothesized bioreductive pathway of the nitro group under hypoxic conditions.

Experimental Protocols for Mechanistic Validation

To investigate the proposed dual mechanism of action, a series of in vitro experiments are recommended.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of this compound against a panel of cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

| Parameter | Description |

| Cell Lines | HCT116 (colorectal), A549 (lung), MCF-7 (breast) |

| Compound Conc. | 0.01, 0.1, 1, 10, 100 µM |

| Incubation Time | 48 and 72 hours |

| Positive Control | Doxorubicin |

| Endpoint | IC50 (half-maximal inhibitory concentration) |

Evaluation of Hypoxia-Selective Cytotoxicity

Objective: To determine if the cytotoxicity of this compound is enhanced under hypoxic conditions.

Methodology: Parallel Incubation under Normoxia and Hypoxia

-

Cell Seeding and Treatment: Prepare two identical sets of 96-well plates as described in the MTT assay protocol.

-

Incubation Conditions:

-

Normoxia: Incubate one set of plates in a standard cell culture incubator (21% O2, 5% CO2).

-

Hypoxia: Incubate the second set of plates in a hypoxic chamber (1% O2, 5% CO2).

-

-

MTT Assay: After the incubation period, perform the MTT assay on both sets of plates as previously described.

-

Data Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would indicate hypoxia-selective activation.

Assessment of DNA Alkylating Activity

Objective: To determine if this compound can directly alkylate DNA.

Methodology: DNA Nicking Assay

-

Reaction Setup: In a microcentrifuge tube, combine plasmid DNA (e.g., pBR322), this compound at various concentrations, and a suitable buffer. Include a negative control (plasmid DNA and buffer only) and a positive control (a known DNA alkylating agent).

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-4 hours).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the DNA forms are well-separated.

-

Visualization: Visualize the DNA bands under UV illumination.

-

Analysis: The conversion of supercoiled plasmid DNA (form I) to nicked circular (form II) and linear (form III) DNA indicates DNA strand breaks, suggestive of alkylation.

Concluding Remarks and Future Directions

The chemical structure of this compound strongly suggests a dual mechanism of action involving both DNA alkylation and hypoxia-activated cytotoxicity. This positions the compound as a promising candidate for further preclinical development, particularly for the treatment of solid tumors characterized by hypoxic regions. The experimental protocols outlined in this guide provide a robust framework for validating this mechanistic hypothesis and elucidating the full therapeutic potential of this intriguing molecule. Future studies should focus on in vivo efficacy in animal models of cancer, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv

- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. (n.d.). Molecules.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME 1,3,4-OXADIAZOLE DERIVATIVES WITH BENZOXAZOLE MOIETY. (2015). Journal of Drug Discovery and Therapeutics, 3(29).

- 2-(chloromethyl)-4-nitro-1H-benzimidazole. (n.d.). PubChem.

- A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT. (1999). Bioorganic & Medicinal Chemistry Letters, 9(15), 2237-2242.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules, 27(11), 3536.

- Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). Iraqi Journal of Science.

- 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. (n.d.). RSC Advances.

- Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. (1997). Journal of Medicinal Chemistry, 40(16), 2435-2439.

- Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. (2014). European Journal of Pharmacology, 724, 109-117.

- 4-Methyl-1,3-benzoxazole-2-thiol in the Development of Antimicrobial Agents. (n.d.). Benchchem.

- Chloromethyl-nitroimidazole. (n.d.). PubChem.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jocpr.com [jocpr.com]

- 4. A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole in Organic Solvents

Introduction

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a benzoxazole core, a reactive chloromethyl group, and an electron-withdrawing nitro group, makes it a valuable building block for the synthesis of novel bioactive molecules. Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The successful use of this compound in these applications is critically dependent on its solubility in various organic solvents, which is a key parameter in reaction kinetics, purification, formulation, and administration.

This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, this guide offers a predicted solubility profile based on first principles of physical organic chemistry, outlines the key factors governing its solubility, and provides a detailed experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, the key determinants of its solubility are its polarity, molecular weight, and the nature of its functional groups.

| Property | Value/Description | Influence on Solubility |

| Molecular Formula | C₈H₅ClN₂O₃ | - |

| Molecular Weight | 212.59 g/mol | Higher molecular weight can sometimes decrease solubility. |

| Polarity | Polar | The presence of the nitro group and the heteroatoms (N, O) in the benzoxazole ring creates a significant dipole moment, rendering the molecule polar. This is the primary driver of its solubility in polar solvents. |

| Hydrogen Bond Acceptors | Yes (Oxygen atoms in the nitro group and benzoxazole ring) | Can accept hydrogen bonds from protic solvents, enhancing solubility in solvents like alcohols. |

| Hydrogen Bond Donors | No | The absence of acidic protons limits its ability to act as a hydrogen bond donor. |

The benzoxazole moiety itself is a heterocyclic aromatic system.[1] The introduction of a nitro group significantly increases the molecule's polarity. Aromatic nitro compounds are generally soluble in organic solvents.[2] The chloromethyl group, while reactive, also contributes to the overall polarity of the molecule.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.[3] The polarity of the solvent is a key factor in its ability to dissolve a polar solute.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions with the polar nitro and benzoxazole groups. Many benzoxazole derivatives show good solubility in DMSO.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate polar molecules. |

| Acetone | Polar Aprotic | Soluble | A moderately polar aprotic solvent, acetone should be a good solvent for this compound. |

| Acetonitrile | Polar Aprotic | Soluble | Its polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |

| Methanol | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol can engage in dipole-dipole interactions and act as a hydrogen bond donor to the oxygen atoms of the nitro and benzoxazole groups. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. The parent benzoxazole is soluble in ethanol.[5] |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | DCM has a lower polarity and may not be as effective at solvating the highly polar nitro-benzoxazole core. |

| Toluene | Nonpolar | Sparingly Soluble | As a nonpolar aromatic solvent, toluene is unlikely to be a good solvent for this polar molecule. |

| Hexane | Nonpolar | Insoluble | A nonpolar aliphatic solvent, hexane will not effectively solvate the polar functional groups of the molecule. |

| Water | Polar Protic | Sparingly to Insoluble | Despite its polarity, the large aromatic core of the molecule is hydrophobic, which will likely limit its solubility in water. Aromatic nitro compounds are generally not soluble in water.[2] |

Factors Influencing Solubility: A Deeper Look

The dissolution of a solute in a solvent is an energetically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

-

Dipole-Dipole Interactions: The significant dipole moment of the molecule, arising from the nitro group and the benzoxazole ring, will lead to strong dipole-dipole interactions with polar solvents like DMSO, DMF, and acetone.

-

Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, the oxygen atoms of the nitro group and the benzoxazole ring can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents such as methanol and ethanol.

-

Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in nonpolar solvents. However, they are not strong enough to overcome the strong solute-solute interactions of the polar crystalline solid in nonpolar solvents.

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination is crucial for obtaining accurate solubility values. The following protocol outlines a standard method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, ethanol, acetone)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

-

Sample Preparation for Analysis:

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Sources

A Technical Guide to the Potential Biological Activity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide delves into the prospective biological activities of a specific, yet under-investigated derivative: 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. By synthesizing data from structurally related compounds, we will explore its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. This document is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework and detailed experimental protocols to empirically validate these hypotheses. Our approach is grounded in established structure-activity relationships (SAR) and the known mechanistic pathways of nitroaromatic compounds.

Introduction: The Rationale for Investigating this compound

The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is considered a "privileged scaffold" in drug discovery.[5] Its structural similarity to endogenous purine bases, such as adenine and guanine, may facilitate interactions with biological macromolecules.[6] The biological profile of benzoxazole derivatives is profoundly influenced by the nature and position of their substituents.[7][8]

The subject of this guide, this compound, possesses two key substituents that suggest a high potential for significant biological activity:

-

The 2-(Chloromethyl) Group: The presence of a reactive chloromethyl group at the 2-position introduces an electrophilic center. This functional group can potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of enzymes or other protein targets, leading to irreversible inhibition.

-

The 4-Nitro Group: The nitro group is a strong electron-withdrawing moiety known to be a "pharmacophore and a toxicophore".[9] Its presence can modulate the electronic properties of the entire molecule, influencing receptor binding and metabolic stability.[10] Crucially, nitroaromatic compounds are often bioactivated through enzymatic reduction to form reactive nitrogen species (RNS) and reactive oxygen species (ROS).[10][11][12] This process is central to the mechanism of action for many nitroaromatic drugs and is associated with antimicrobial and cytotoxic effects.[11][13]

Given these structural features, we postulate that this compound is a compelling candidate for investigation across several therapeutic areas.

Postulated Biological Activities and Mechanistic Insights

Antimicrobial and Antifungal Potential

Benzoxazole derivatives have a well-documented history of antimicrobial and antifungal activity.[14][15][16][17] The introduction of a nitro group, particularly at the 4-position, has been shown in related heterocyclic systems to be a key determinant of antimicrobial efficacy.[18]

Hypothesized Mechanism of Action: The antimicrobial action of this compound is likely multifactorial:

-

Reductive Bioactivation: Within the microbial cell, particularly under the anaerobic or microaerophilic conditions often found in infections, the nitro group can be reduced by nitroreductases.[11][12] This process generates a cascade of reactive intermediates, including the nitro radical anion, nitroso, and hydroxylamine species.[12] These reactive species can induce widespread cellular damage through oxidative stress, reacting with DNA, proteins, and lipids, ultimately leading to cell death.[10][11]

-

Covalent Targeting: The electrophilic chloromethyl group could alkylate essential microbial enzymes or proteins, leading to their inactivation.

This dual-mode of action suggests potential for broad-spectrum activity against bacteria and fungi, and may also circumvent certain mechanisms of drug resistance.[3]

Caption: General workflow for evaluating a novel chemical entity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

1. Reagent and Media Preparation:

- Prepare stock solution of this compound (e.g., 10 mg/mL in DMSO).

- Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Prepare microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.

2. Assay Procedure (96-well plate):

- Add 100 µL of broth to all wells.

- Add 100 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.

- The last column should contain no compound (growth control).

- Inoculate each well (except a sterility control well) with 50 µL of the prepared microbial suspension.

- Include a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.

- Incubate plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

4. Data Analysis:

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

- Results should be compared against the standard antibiotic.

| Parameter | Description |

| Assay | Broth Microdilution |

| Endpoint | Minimum Inhibitory Concentration (MIC) |

| Microorganisms | S. aureus, E. coli, P. aeruginosa, C. albicans |

| Positive Control | Ciprofloxacin (bacteria), Fluconazole (fungi) |

| Negative Control | DMSO (vehicle control), Media only (sterility) |

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

[19][20][21]1. Cell Culture and Seeding:

- Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer) in appropriate media. [19] * Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of this compound in culture media.

- Replace the media in the wells with the compound-containing media.

- Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (e.g., doxorubicin) as a positive control.

[19]3. Incubation:

- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

4. MTT Addition and Formazan Solubilization:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control.

- Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

| Parameter | Description |

| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

| Endpoint | IC50 (Half-maximal inhibitory concentration) |

| Cell Lines | MCF-7 (Breast), A549 (Lung), HT-29 (Colon) |

| Positive Control | Doxorubicin |

| Negative Control | DMSO (vehicle control) |

Protocol: Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a protein kinase, such as VEGFR-2.

[22][23]1. Reagent Preparation:

- Prepare kinase buffer, purified recombinant kinase (e.g., VEGFR-2), a specific peptide substrate, and ATP.

- Prepare serial dilutions of this compound.

2. Assay Procedure (96-well plate):

- To each well, add kinase buffer, the test compound at various concentrations, and the purified kinase enzyme.

- Incubate for 10-15 minutes to allow for compound-enzyme interaction.

- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

- Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

- Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection:

- Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or immunoassays (e.g., ELISA with a phospho-specific antibody).

4. Data Analysis:

- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

| Parameter | Description |

| Assay | In Vitro Kinase Inhibition Assay |

| Endpoint | IC50 (Half-maximal inhibitory concentration) |

| Target Example | VEGFR-2 |

| Positive Control | A known inhibitor of the target kinase (e.g., Sorafenib for VEGFR-2) |

| Negative Control | DMSO (vehicle control) |

Concluding Remarks

This compound is a molecule of significant interest due to its unique combination of a reactive electrophilic center and a bio-reducible nitro group on a privileged benzoxazole scaffold. The theoretical framework and experimental protocols outlined in this guide provide a comprehensive roadmap for the systematic evaluation of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. The structure-activity relationships gleaned from decades of research on benzoxazoles and nitroaromatic compounds strongly suggest that this specific derivative warrants empirical investigation. The successful validation of these hypotheses could pave the way for the development of a novel class of therapeutic agents.

References

- Synthesis, characterization, and antimicrobial activity of benzoxazole deriv

- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.

- Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.).

- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.

- Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.).

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.

- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). PubMed Central.

- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PubMed Central.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (n.d.).

- Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map. (n.d.). SciSpace.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (n.d.). Arabian Journal of Chemistry.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025).

- Benzoxazole Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors. (n.d.). Benchchem.

- Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. (2023). MDPI.

- Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. (n.d.). Benchchem.

- Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (n.d.). MDPI.

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2020). PubMed.

- Antibacterial and antifungal activities of benzimidazole and benzoxazole deriv

- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv

- Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.).

- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.

- Biological activities of benzoxazole and its derivatives. (n.d.).

- Structure activity relationship of benzoxazole derivatives. (n.d.).

- [Biologically active benzoxazoles]. (2003). Ceska a Slovenska farmacie.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 6. [Biologically active benzoxazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. svedbergopen.com [svedbergopen.com]

- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. kosheeka.com [kosheeka.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 2-(Chloromethyl)-4-nitro-1,3-benzoxazole: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] The strategic functionalization of this scaffold is paramount for the development of novel drug candidates. This guide focuses on this compound, a highly versatile synthetic intermediate. The presence of a reactive chloromethyl group at the 2-position offers a direct handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[3] Concurrently, the 4-nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and can contribute to the biological activity of its derivatives.[4][5] This document provides a comprehensive review of the synthesis, chemical reactivity, and potential applications of this key building block for researchers, scientists, and professionals in drug development.

The benzoxazole ring system, an aromatic structure composed of a fused benzene and oxazole ring, is prevalent in a wide array of biologically active compounds.[2] Its relative stability and specific geometry allow it to act as a bioisostere for naturally occurring nucleotides, facilitating interactions with biological macromolecules.[6] The therapeutic relevance of benzoxazole derivatives is extensive, with reported activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][6] The efficacy of these compounds is highly dependent on the nature and position of substituents on the benzoxazole core. The title compound, this compound, is not just a potentially active molecule itself but, more importantly, a powerful platform for generating novel chemical entities through targeted modification.

Synthesis of this compound

Route A: Cyclization of a Substituted o-Aminophenol

The most direct and common method for constructing the 2-substituted benzoxazole core is the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative.[7][8] In this approach, 2-amino-3-nitrophenol would be the key starting material, reacting with chloroacetic acid or chloroacetyl chloride.

Causality of Experimental Choices:

-

Starting Materials: 2-amino-3-nitrophenol provides the necessary ortho-amino and hydroxyl groups for cyclization and already contains the nitro group in the desired position. Chloroacetyl chloride is a highly reactive electrophile that readily acylates the amino group to form the necessary amide intermediate.

-

Catalyst/Solvent: The cyclization of the intermediate N-(2-hydroxy-3-nitrophenyl)acetamide is typically promoted by dehydrating agents or acid catalysts, such as polyphosphoric acid (PPA) or heating in a high-boiling point solvent, to facilitate the intramolecular nucleophilic attack of the hydroxyl group on the amide carbonyl, followed by dehydration.

Route B: Nitration of a Pre-formed Benzoxazole

An alternative strategy involves the initial synthesis of 2-(chloromethyl)-1,3-benzoxazole, followed by electrophilic nitration.[9] This route avoids the potentially challenging synthesis of 2-amino-3-nitrophenol.

Causality of Experimental Choices:

-

Nitration Conditions: A standard nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is used. Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary for aromatic nitration.[10]

-

Regioselectivity: This is the critical challenge of Route B. The nitration of the benzoxazole ring is influenced by the directing effects of the heterocyclic system. Nitration typically occurs at the 6- or 5-position.[11] The presence of the 2-chloromethyl group may influence this outcome, but achieving selective nitration at the 4-position could be difficult and may lead to a mixture of isomers requiring careful separation.

Caption: Plausible synthetic routes to this compound.

Chemical Reactivity and Derivatization Potential

The primary utility of this compound in drug discovery lies in its capacity to serve as a scaffold for generating diverse derivatives. The molecule's reactivity is dominated by the chloromethyl group at the 2-position.

The carbon atom of the chloromethyl group is an electrophilic center due to the electron-withdrawing nature of the adjacent chlorine atom. Chlorine is an excellent leaving group, making this site highly susceptible to nucleophilic substitution reactions (Sₙ2 type).[3] This allows for the straightforward introduction of a wide variety of nucleophiles, including:

-

O-Nucleophiles: Alcohols and phenols can be used to form ether linkages.

-

S-Nucleophiles: Thiols and thiophenols react to form thioethers, a common moiety in bioactive molecules.

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) can be introduced to form substituted aminomethyl derivatives.

-

C-Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds.

-

Other Nucleophiles: Azides can be introduced, which can then be further modified, for example, via click chemistry or reduction to a primary amine.

This versatile reactivity profile makes this compound an ideal starting material for constructing combinatorial libraries for high-throughput screening.

Caption: Derivatization of the title compound via nucleophilic substitution.

Applications in Medicinal Chemistry and Drug Discovery

While biological data for the parent compound this compound is scarce, the extensive research into its analogues underscores its potential. By serving as a reactive intermediate, it provides access to derivatives with a high likelihood of biological activity.

Table 1: Biological Activities of Structurally Related Benzoxazole Derivatives

| Derivative Class | Example Structure/Moiety | Target/Organism | Reported Activity | Reference(s) |

| Antifungal Agents | 2-(4-nitrophenyl)-1,3-benzoxazole | Candida species (yeasts) | Inhibitory activity | [12] |

| Antibacterial Agents | 2-substituted benzoxazoles | E. coli, S. aureus | Potent antibacterial activity, potential DNA gyrase inhibition | [6] |

| Antibacterial Agents | 4-nitro-3-phenylisoxazoles | Xanthomonas oryzae | High efficacy, better than commercial controls | [4] |

| Anticancer Agents | 2-phenyl-1,3-benzoxazoles | Breast cancer cell lines | Cytotoxic effects | [1] |

| Anti-inflammatory | General 2-substituted benzoxazoles | Cyclooxygenase (COX) enzymes | COX inhibition | [1] |

The data from related structures strongly suggest that derivatives of this compound are promising candidates for screening in various therapeutic areas. The 4-nitro substitution, in particular, has been linked to potent antibacterial and antifungal effects in various heterocyclic systems.[4]

Key Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis and derivatization of the title compound.

Protocol: Synthesis of this compound (via Route A)

Objective: To synthesize the title compound from 2-amino-3-nitrophenol and chloroacetyl chloride.

Materials:

-

2-amino-3-nitrophenol (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Pyridine (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Polyphosphoric Acid (PPA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Acylation: To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a catalytic amount of pyridine.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aminophenol spot and the appearance of a new, more polar spot indicates the formation of the amide intermediate.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-hydroxy-3-nitrophenyl)-2-chloroacetamide.

-

Cyclization: Add the crude intermediate to Polyphosphoric Acid (PPA). Heat the mixture to 140-160 °C with stirring for 2-4 hours.

-

Self-Validation: Monitor the cyclization by TLC. The disappearance of the intermediate and the formation of the final product spot (less polar than the intermediate) indicates reaction completion.

-

Isolation and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Synthesis of a Thioether Derivative

Objective: To demonstrate the reactivity of the title compound via nucleophilic substitution with a thiol.

Materials:

-

This compound (1.0 eq)

-

4-methoxythiophenol (1.05 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl acetate

-

Water, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add 4-methoxythiophenol (1.05 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

-

Self-Validation: Monitor the reaction by TLC. The consumption of the starting material and the appearance of a new product spot confirms the progress of the substitution. K₂CO₃ acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which is essential for the reaction to proceed efficiently.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purification and Characterization: Purify the resulting crude solid by recrystallization or column chromatography to yield the desired thioether derivative. Confirm the structure by NMR and MS, noting the disappearance of the -CH₂Cl signal and the appearance of signals corresponding to the 4-methoxyphenylthio moiety.

Conclusion and Future Perspectives

This compound stands out as a synthetic intermediate of significant value. Its straightforward, albeit presumed, synthesis and the predictable, versatile reactivity of its chloromethyl group make it an ideal starting point for the exploration of novel chemical space. The combination of the privileged benzoxazole scaffold with a reactive handle and a bio-active nitro moiety provides a robust platform for developing libraries of compounds aimed at a multitude of therapeutic targets. Future research should focus on the large-scale, optimized synthesis of this compound and the systematic exploration of its derivatization to build extensive libraries for screening against panels of antibacterial, antifungal, and anticancer targets. Structure-activity relationship (SAR) studies on these derivatives will be crucial for identifying lead compounds for further optimization and development.[13]

References

Click to expand

- ResearchGate. (n.d.). Nitration Reaction of benzoxazole.

- PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole.

- SciSpace. (n.d.). Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map.

- Yoon, et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules.

- Nguyen, T. H., et al. (2021).

- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.

- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.

- Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.

- Royal Society of Chemistry. (n.d.). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines.

- ResearchGate. (2020). (PDF) SYNTHESIS AND ANTIFUNGAL ACTIVITY OF BENZOXAZOLE DERIVATIVES WITH THEIR SAR ANALYSIS BY SAS-MAP.

- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide.

- Li, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances.

- National Center for Biotechnology Information. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.

- PubMed. (2012). Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists.

- Wikipedia. (n.d.). Benzoxazole.

- Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides.

- PubChem. (n.d.). NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling).

- AccessPharmacy. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions.

- National Center for Biotechnology Information. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- PubChem. (n.d.). 2-(chloromethyl)-4-nitro-1H-benzimidazole.

- Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Chloromethyl)-1,3-benzoxazole | C8H6ClNO | CID 2061989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]